2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile
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Overview
Description
2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile is a complex organic compound belonging to the class of purine nucleosides. These compounds are characterized by a purine base attached to a ribosyl or deoxyribosyl moiety
Preparation Methods
The synthesis of 2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile involves multiple steps. The synthetic route typically starts with the preparation of the purine base, followed by the attachment of the ribosyl moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different purine derivatives, while reduction can lead to the formation of more reduced forms of the compound .
Scientific Research Applications
2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for studying nucleic acid interactions and enzyme mechanisms . In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets . Additionally, it is used in the industry for the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and nucleic acids . It can inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways . The compound’s structure allows it to bind to specific sites on the target molecules, thereby modulating their activity .
Comparison with Similar Compounds
When compared to other similar compounds, 2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile stands out due to its unique structural features and diverse applications . Similar compounds include other purine nucleosides, such as adenosine and guanosine . the presence of the sulfanylacetonitrile group in this compound provides it with distinct chemical properties and biological activities .
Properties
Molecular Formula |
C12H14N6O4S |
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Molecular Weight |
338.35 g/mol |
IUPAC Name |
2-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C12H14N6O4S/c13-1-2-23-12-16-9(14)6-10(17-12)18(4-15-6)11-8(21)7(20)5(3-19)22-11/h4-5,7-8,11,19-21H,2-3H2,(H2,14,16,17)/t5-,7-,8-,11-/m1/s1 |
InChI Key |
KBNRTQHWQDGAEY-IOSLPCCCSA-N |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)SCC#N)N |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)SCC#N)N |
Origin of Product |
United States |
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